2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide
Description
Properties
Molecular Formula |
C21H23N3OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-4-15-10-11-18-17(12-15)21(26-13-19(25)22-14(2)3)24-20(23-18)16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
InChI Key |
NFZXXTHMKOQZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Initial Synthesis Steps
Formation of Quinazoline Core :
- The synthesis begins with the condensation of 2-aminobenzamide and ethyl phenyl ketone, which results in the formation of the quinazoline core. This reaction typically requires heating under reflux conditions to promote cyclization.
Introduction of Sulfanyl Group :
- The quinazoline intermediate is then reacted with a thiol reagent, such as thiophenol or another suitable thiol, to introduce the sulfanyl group at the appropriate position on the quinazoline ring.
-
- The final step involves the attachment of the isopropylacetamide moiety through an amide coupling reaction. This can be achieved using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) or by employing direct coupling methods under acidic or basic conditions.
Reaction Conditions
The success of these synthetic routes depends heavily on optimizing reaction conditions. Key parameters include:
Temperature : Reactions are often conducted at elevated temperatures (e.g., refluxing in solvents like ethanol or toluene) to ensure complete conversion.
Time : Reaction times vary; for example, condensation reactions may require several hours, while coupling reactions can be completed in shorter time frames (1–3 hours).
Solvent Selection : Common solvents include ethanol, dimethylformamide (DMF), and dichloromethane (DCM), chosen based on their ability to dissolve reactants and facilitate the desired reactions.
Industrial Production Methods
For large-scale production, industrial methods may differ slightly from laboratory procedures to enhance efficiency and reduce costs:
Continuous Flow Reactors : These systems allow for real-time monitoring and control of reaction conditions, improving yield and reproducibility.
High-throughput Screening : This approach enables rapid testing of multiple reaction conditions and reagents to identify optimal synthesis pathways.
Chemical Reactions Analysis
The synthesized compound can undergo various chemical transformations, which are important for its application in drug development:
Types of Reactions
Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
Reduction : The quinazoline core may be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution Reactions : Electrophilic or nucleophilic substitution can occur at various positions on the quinazoline ring or sulfanyl group.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Alkyl halides or acyl chlorides | Basic conditions |
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted quinazoline derivatives .
Scientific Research Applications
Pharmacological Properties
Anticonvulsant Activity :
Research indicates that compounds similar to 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide have shown promising anticonvulsant activity. For instance, derivatives of quinazoline have been synthesized and evaluated for their effectiveness in various animal models of epilepsy. These studies suggest that modifications in the structure can significantly influence the anticonvulsant properties, making them potential candidates for new antiepileptic drugs (AEDs) .
Analgesic Effects :
Quinazoline derivatives have also been investigated for their analgesic properties. The mechanism often involves modulation of neurotransmitter systems, which can lead to pain relief. The compound's structure suggests it may interact with specific receptors involved in pain pathways, warranting further investigation .
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The structural features of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide may enhance its selectivity and potency against various cancer cell lines .
Antimicrobial Activity
Compounds containing quinazoline moieties have also been reported to possess antimicrobial properties. Their mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Case Study 1: Anticonvulsant Screening
In a study evaluating several quinazoline derivatives, a compound structurally similar to 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide was tested using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) test in mice. Results showed significant protection against seizures compared to standard AEDs like phenytoin, indicating its potential as a new AED .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Test Compound | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
Case Study 2: Anticancer Activity
A series of quinazoline derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicative of potent anticancer activity. The structure of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide was hypothesized to enhance binding to target kinases involved in tumor growth .
Mechanism of Action
The mechanism of action of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Heterocyclic Cores
Compound A : 2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()
- Core Structure : 1,2,4-triazole (5-membered ring) vs. quinazoline (6-membered fused ring).
- Substituents : Pyrazinyl group at position 5 of the triazole; 2-isopropylphenyl on the acetamide.
- Pyrazinyl substituents may enhance hydrogen-bonding capabilities compared to the ethyl and phenyl groups on the quinazoline.
Compound B : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
- Core Structure : Benzothiazole (6-membered fused ring with sulfur and nitrogen) vs. quinazoline (two nitrogens).
- Substituents : Ethoxy group at position 6; 4-chlorophenyl on the acetamide.
- Key Differences :
- Benzothiazole’s sulfur atom may confer distinct electronic properties, affecting redox stability or metal coordination.
- The 4-chlorophenyl group increases hydrophobicity compared to the isopropyl group in the target compound.
Functional Group Variations
Compound C : CF2, CF3, and CF4 Isoxazole/Thiazole Derivatives ()
- Core Structure : Isoxazole (5-membered, oxygen-nitrogen) or thiazole (5-membered, sulfur-nitrogen) vs. quinazoline.
- Substituents : Sulfamoyl and dioxoisoindoline groups.
- Dioxoisoindoline introduces rigidity, which may limit conformational flexibility compared to the target compound’s sulfanyl-acetamide linker.
Compound D : Montelukast Sodium ()
- Core Structure: Quinoline (single nitrogen in fused ring) vs. quinazoline (two nitrogens).
- Substituents: Chloroquinoline, cyclopropyl, and sulfanyl-ethyl groups.
- Key Differences: Quinoline’s single nitrogen reduces hydrogen-bonding capacity compared to quinazoline. Montelukast’s extended alkyl chains and cyclopropyl groups enhance lipophilicity, favoring membrane penetration—a property modulated in the target compound by the isopropyl group.
Tabulated Comparison of Key Properties
| Property | Target Compound | Compound A (Triazole) | Compound B (Benzothiazole) | Compound C (Isoxazole/Thiazole) | Compound D (Montelukast) |
|---|---|---|---|---|---|
| Core Heterocycle | Quinazoline (6-membered) | 1,2,4-Triazole (5-membered) | Benzothiazole (6-membered) | Isoxazole/Thiazole (5-membered) | Quinoline (6-membered) |
| Key Substituents | 6-Ethyl, 2-phenyl, sulfanyl | Pyrazinyl, sulfanyl | Ethoxy, 4-chlorophenyl | Sulfamoyl, dioxoisoindoline | Chloroquinoline, cyclopropyl |
| Molecular Weight | Estimated ~380-400 g/mol | Higher (pyrazinyl adds mass) | Moderate (~350-370 g/mol) | High (sulfamoyl adds mass) | ~600 g/mol |
| Solubility Predictors | Moderate (isopropyl reduces polarity) | Moderate (pyrazinyl may enhance) | Low (chlorophenyl dominates) | High (sulfamoyl increases polarity) | Low (lipophilic chains) |
| Potential Applications | Kinase inhibition, receptor modulation | Enzyme inhibition | Antimicrobial/antiviral | Anti-inflammatory | Leukotriene antagonist |
Research Implications and Limitations
The ethyl and phenyl groups may enhance binding to hydrophobic pockets in biological targets, while the isopropyl acetamide tailors solubility. However, the absence of explicit pharmacological data in the provided evidence limits conclusive comparisons of efficacy or toxicity. Further studies using computational modeling (e.g., docking simulations) and in vitro assays are needed to validate these hypotheses.
Biological Activity
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C21H23N3OS
- CAS Number : 606134-60-5
- Molecular Weight : 365.49 g/mol
The compound features a quinazoline moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives, including 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Study Findings
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values of approximately 15 µM and 20 µM, respectively.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Case Studies
- Animal Models : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.
- Cytokine Profiling : Serum analysis showed decreased levels of TNF-alpha and IL-6 following treatment, suggesting that the compound may modulate inflammatory pathways effectively.
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties associated with quinazoline derivatives. The compound exhibited protective effects against oxidative stress-induced neuronal cell death in vitro.
Research Insights
- Oxidative Stress : Treatment with 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide resulted in reduced levels of reactive oxygen species (ROS) in neuronal cells.
- Neurotransmitter Modulation : The compound was found to enhance levels of neurotransmitters such as dopamine and serotonin, indicating potential implications for mood disorders.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
